
cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone, also known as CP-47,497, is a synthetic cannabinoid that has been found to have significant effects on the body's endocannabinoid system. This compound was first synthesized in the 1990s and has since been studied extensively for its potential applications in scientific research.
Mecanismo De Acción
Cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone works by binding to the CB1 and CB2 receptors in the body's endocannabinoid system. This binding activates a series of biochemical pathways that can have a number of different effects on the body, including the modulation of pain, inflammation, and other physiological processes.
Biochemical and Physiological Effects:
cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been found to have a number of different biochemical and physiological effects on the body, including the modulation of pain, inflammation, and other physiological processes. This compound has also been found to have potential applications in the treatment of certain types of cancer, as well as in the management of other chronic conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the key advantages of cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone is its ability to selectively target the CB1 and CB2 receptors in the body's endocannabinoid system. This makes it a useful tool for studying the effects of cannabinoids on these receptors, as well as for developing new treatments for a variety of different conditions. However, there are also limitations to the use of cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone in lab experiments, including the potential for toxicity and the need for specialized equipment and reagents.
Direcciones Futuras
There are a number of different future directions for research on cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone, including the development of new synthetic cannabinoids with improved properties and the exploration of new applications for this compound in the treatment of a variety of different conditions. Other potential areas of research include the identification of new targets for cannabinoids in the body's endocannabinoid system and the development of new methods for synthesizing and purifying these compounds.
Métodos De Síntesis
The synthesis of cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone involves several steps, including the formation of an isoquinoline ring and the addition of a cyclopropyl group to the molecule. This process requires a high degree of skill and precision, as well as specialized equipment and reagents.
Aplicaciones Científicas De Investigación
Cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been used extensively in scientific research to study the effects of cannabinoids on the body's endocannabinoid system. This compound has been found to have a number of potential applications, including the treatment of chronic pain, inflammation, and other conditions.
Propiedades
IUPAC Name |
cyclopropyl-(7-hydroxy-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c15-12-4-3-9-5-6-14(8-11(9)7-12)13(16)10-1-2-10/h3-4,7,10,15H,1-2,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRCXWZDBISQRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

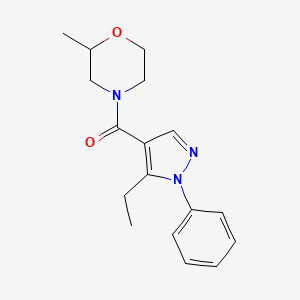




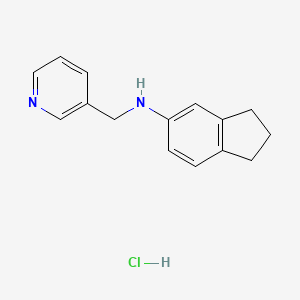
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B7509685.png)
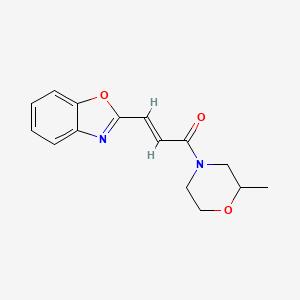

![N,2-dimethyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)propanamide](/img/structure/B7509694.png)
![N,6-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyridine-2-carboxamide](/img/structure/B7509714.png)
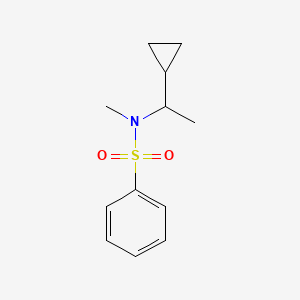
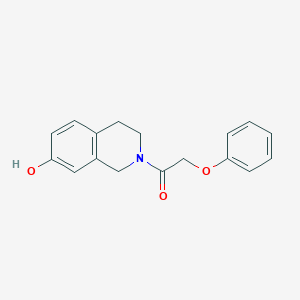
![3-Methyl-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]butan-1-one](/img/structure/B7509731.png)